

Application Notes and Protocols: Sodium Anthranilate in the Synthesis of Pharmaceutical Compounds

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Compound of Interest

Compound Name: Sodium anthranilate

Cat. No.: B1290561

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Sodium anthranilate**, the sodium salt of anthranilic acid, serves as a versatile precursor and building block in the synthesis of a wide array of pharmaceutical compounds. The presence of both a carboxylate and an amino group on the aromatic ring allows for diverse chemical modifications, including N-acylation, cyclocondensation, and amination reactions. These reactions are pivotal in constructing the core structures of various drugs, such as anti-inflammatory agents and diuretics. This document provides detailed application notes and experimental protocols for key synthetic transformations involving **sodium anthranilate** and its parent compound, anthranilic acid, in the preparation of pharmaceutically relevant molecules.

N-Acylation of Anthranilic Acid: Synthesis of N-Acetylanthranilic Acid

N-acylation of the amino group in anthranilic acid is a fundamental step in the synthesis of many pharmaceutical intermediates. N-acetylanthranilic acid, for instance, is a precursor for the synthesis of quinazolinone derivatives and has been investigated for its own biological activities. The following protocol details the synthesis of N-acetylanthranilic acid from anthranilic acid using acetic anhydride.

Experimental Protocol: Synthesis of N-Acetylanthranilic Acid

Objective: To synthesize N-acetylanthranilic acid via the N-acylation of anthranilic acid.

Materials:

- Anthranilic acid
- Acetic anhydride
- Distilled water
- Methanol (chilled)
- 50 mL Erlenmeyer flask
- Boiling stone
- Hot plate
- Buchner funnel and vacuum filtration apparatus
- Melting point apparatus

Procedure:

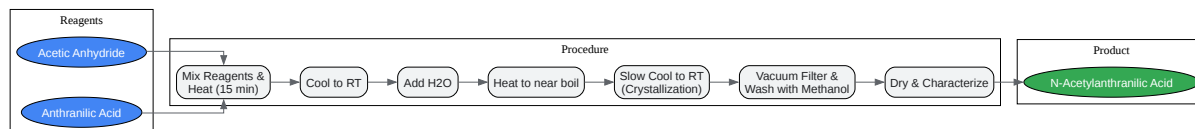
- In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6.0 mL of acetic anhydride.^[1]
- Add a boiling stone to the flask and gently heat the mixture to a boil on a hot plate for 15 minutes. The solid should dissolve during this time.^{[1][2]}
- Allow the reaction mixture to cool to room temperature.
- Carefully add 2.0 mL of distilled water to the cooled mixture.

- Gently heat the mixture again until it nearly boils to ensure complete hydrolysis of any remaining acetic anhydride and the intermediate benzoxazinone.[1]
- Allow the solution to cool slowly to room temperature to facilitate the crystallization of N-acetylanthranilic acid.[1]
- Isolate the crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of chilled methanol to remove impurities.[1][3]
- Dry the crystals thoroughly under vacuum.
- Determine the weight of the dried product and calculate the percent yield.
- Characterize the product by measuring its melting point. The expected melting point is 183-185 °C.[3][4]

Quantitative Data

Parameter	Value	Reference
Starting Material	Anthranilic Acid	[1]
Acyating Agent	Acetic Anhydride	[1][5]
Yield	Up to 94%	[4]
Melting Point	183-185 °C	[3][4]

Experimental Workflow



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Caption: Workflow for the synthesis of N-acetylanthranilic acid.

Ullmann Condensation for the Synthesis of N-Phenylanthranilic Acid (A Diclofenac Precursor)

The Ullmann condensation is a classic and effective method for forming carbon-nitrogen bonds, which is crucial in the synthesis of many pharmaceuticals. N-phenylanthranilic acid is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The following protocol describes its synthesis from 2-chlorobenzoic acid and aniline, a reaction analogous to using **sodium anthranilate**.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

Objective: To synthesize N-phenylanthranilic acid via a copper-catalyzed Ullmann condensation.

Materials:

- 2-Chlorobenzoic acid
- Aniline (redistilled)
- Potassium carbonate (anhydrous, dried)

- Cupric oxide (CuO)
- Concentrated Hydrochloric acid (HCl)
- Sodium carbonate
- Activated carbon
- Round-bottom flask with reflux condenser
- Oil bath
- Distillation apparatus

Procedure:

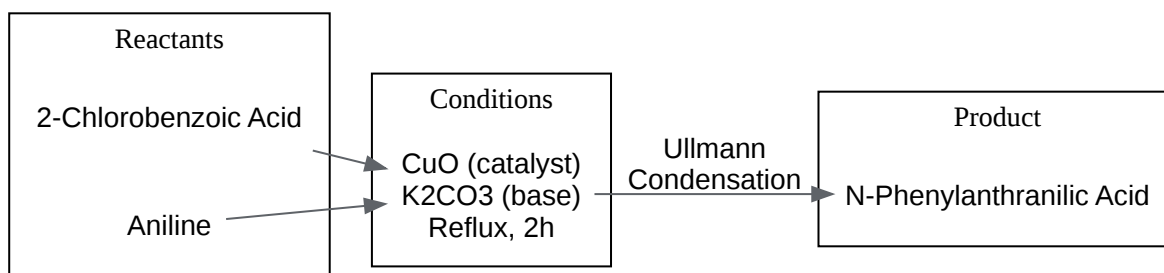
- To a round-bottom flask equipped with a reflux condenser, add 310 g (3.32 mol) of redistilled aniline, 82 g (0.52 mol) of pure 2-chlorobenzoic acid, 82 g (0.6 mol) of fresh dried potassium carbonate, and 2.0 g of cupric oxide.[\[6\]](#)
- Heat the mixture in an oil bath to reflux for two hours.[\[6\]](#)
- After the reaction is complete, remove the excess aniline first by vacuum distillation and then by steam distillation.[\[6\]](#)
- The remaining solution (approximately 500 mL) is boiled with 40 g of activated carbon for 15 minutes and then filtered.[\[6\]](#)
- While stirring, pour the filtrate into a mixture of 60 mL of concentrated hydrochloric acid and 120 mL of water to precipitate the product.[\[6\]](#)
- Cool the mixture, and collect the precipitate by filtration.
- For purification, dissolve 50 g of the crude product in 1000 mL of water containing 25 g of sodium carbonate. Boil for 5 minutes with 25 g of activated carbon, filter, and then acidify the filtrate with concentrated hydrochloric acid.[\[6\]](#)

- Collect the purified N-phenylanthranilic acid by filtration, wash with water, and dry at 120 °C. [6]

Quantitative Data

Parameter	Value	Reference
Starting Materials	2-Chlorobenzoic acid, Aniline	[6]
Catalyst	Cupric Oxide	[6]
Base	Potassium Carbonate	[6]
Reaction Time	2 hours	[6]
Reaction Temperature	Reflux	[6]
Yield	Not explicitly stated, but a preparative scale is described. Other reports suggest yields can vary from 46% to over 90% depending on the specific conditions and starting materials.	[7]

Reaction Scheme



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Caption: Ullmann condensation for N-phenylanthranilic acid synthesis.

Synthesis of Furosemide from 2,4-Dichloro-5-sulfamoylbenzoic Acid

Furosemide is a potent loop diuretic widely used in medicine. A common industrial synthesis involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. While not starting directly from **sodium anthranilate**, this key step highlights the formation of a complex pharmaceutical from an anthranilic acid derivative.

Experimental Protocol: Synthesis of Furosemide

Objective: To synthesize furosemide by condensing 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.

Materials:

- 2,4-dichloro-5-sulfamoylbenzoic acid
- Furfurylamine
- Sodium bicarbonate
- Dimethyl sulfoxide (DMSO)
- 10% Hydrochloric acid
- Ethanol
- Water
- Sodium hydroxide
- Activated carbon
- Reaction flask with stirrer and thermometer
- Heating mantle

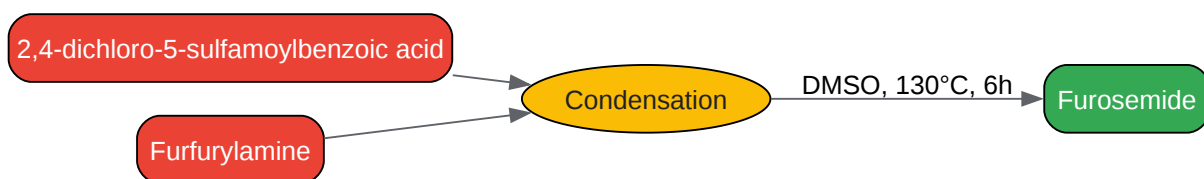
Procedure:

- In a reaction flask, dissolve 81 g of 2,4-dichloro-5-sulfamoylbenzoic acid and 30 g of sodium bicarbonate in 150 mL of dimethyl sulfoxide.[8]
- Purge the flask with nitrogen three times.
- Heat the reaction mixture to 130 °C.
- Begin the dropwise addition of 87 g of furfurylamine. After the addition is complete, maintain the reaction at this temperature for 6 hours.[8]
- Cool the mixture to 30 °C and adjust the pH to 3-4 with 10% hydrochloric acid.
- Cool the mixture to 20 °C and allow it to stand for 2 hours to crystallize the crude furosemide.
- Collect the crude product by filtration.
- For purification, place the crude product in a flask with 200 mL of ethanol and 200 mL of water. Add 10 g of sodium hydroxide and heat to 70 °C with stirring until the solid dissolves.
- Add 5 g of activated carbon and filter the hot solution after 30 minutes.
- Cool the filtrate to room temperature and adjust the pH to 3-4 with 15% hydrochloric acid to precipitate the purified furosemide.
- Allow the mixture to stand for 2 hours, then collect the product by filtration.
- Dry the filter cake to obtain pure furosemide.

Quantitative Data

Parameter	Value	Reference
Starting Material	2,4-dichloro-5-sulfamoylbenzoic acid	[8][9]
Reagent	Furfurylamine	[8][9]
Solvent	Dimethyl sulfoxide (DMSO)	[8]
Reaction Temperature	130 °C	[8]
Reaction Time	6 hours	[8]
Yield	71.2% (overall)	[8]
Purity	≥ 99.0% (by HPLC)	[8]

Synthesis Pathway



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Caption: Final condensation step in the synthesis of furosemide.

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